2-Piperazino-4-pyrimidinecarbonitrile chemical properties
2-Piperazino-4-pyrimidinecarbonitrile chemical properties
Bifunctional Scaffolds in Medicinal Chemistry
Executive Summary
2-Piperazino-4-pyrimidinecarbonitrile (CAS: 940284-53-3) represents a critical "privileged structure" in modern drug discovery.[1] As a bifunctional heterocyclic intermediate, it bridges the gap between solubility-enhancing moieties (the piperazine ring) and electrophilic warheads (the C4-nitrile).[1] This guide analyzes its physicochemical profile, synthetic accessibility via nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Profile[1][2]
This molecule is characterized by a pyrimidine core substituted at the 2-position with a piperazine ring and at the 4-position with a nitrile group.[1] The electron-deficient pyrimidine ring, further activated by the electron-withdrawing cyano group, creates a unique electronic environment that influences both stability and reactivity.[1]
Table 1: Physicochemical Datasheet
| Property | Value | Context for Drug Design |
| CAS Number | 940284-53-3 | Unique Identifier |
| Formula | High Nitrogen Content (N-Heterocycle) | |
| Molecular Weight | 189.22 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da) |
| XLogP3-AA | 0.1 | Highly polar; excellent solubility profile |
| H-Bond Donors | 1 (Piperazine NH) | Handle for further derivatization |
| H-Bond Acceptors | 5 | High capacity for solvent/protein interaction |
| TPSA | 64.8 Ų | Good membrane permeability predictor (<140 Ų) |
| pKa (Predicted) | ~8.5 (Piperazine) | Basic center; likely protonated at physiological pH |
Data Source: PubChem Computed Properties [1]
Synthetic Routes & Mechanistic Insight
The primary route to 2-piperazino-4-pyrimidinecarbonitrile relies on the inherent regioselectivity of the pyrimidine ring.[1]
The Regioselectivity Paradigm
In 2,4-disubstituted pyrimidines, the C4 position is typically more electrophilic due to the para-like relationship with N1.[1] However, to synthesize the title compound (where the nitrile is at C4 and piperazine at C2), one typically starts with 2-chloro-4-pyrimidinecarbonitrile .[1]
The presence of the C4-nitrile (strongly electron-withdrawing) activates the C2-chloride toward Nucleophilic Aromatic Substitution (
Experimental Protocol: Displacement
Objective: Synthesis of 2-piperazino-4-pyrimidinecarbonitrile from 2-chloro-4-pyrimidinecarbonitrile.
-
Reagents:
-
Procedure:
-
Step A: Dissolve 2-chloro-4-pyrimidinecarbonitrile in dry MeCN under
atmosphere. Cool to 0°C.[1] -
Step B: Add DIPEA followed by the slow addition of piperazine (dissolved in MeCN). Mechanistic Note: Low temperature favors kinetic control, minimizing side reactions at the nitrile.[1]
-
Step C: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride starting material (
).[1] -
Step D (Workup): Concentrate solvent.[1] Dilute with DCM, wash with saturated
and brine. The basicity of the product requires careful pH control during extraction; keeping the aqueous phase slightly basic ensures the piperazine remains neutral and extracts into the organic layer.[1]
-
-
Purification:
-
Recrystallization from EtOH/Ether or Flash Column Chromatography (DCM/MeOH gradient).[1]
-
Visualization: Synthetic Pathway
Figure 1:
Reactivity & Functionalization[1][3][4]
This scaffold is a "divergent intermediate."[1] The secondary amine (piperazine) and the nitrile (pyrimidine C4) offer orthogonal reactivity profiles.[1]
Path A: Piperazine Functionalization (The "Tail")
The secondary amine is a potent nucleophile.[1]
-
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to attach "tail" groups for kinase selectivity.[1]
-
Reductive Amination: Reaction with aldehydes/ketones to modulate lipophilicity.[1]
-
Urea Formation: Reaction with isocyanates.[1]
Path B: Nitrile Transformation (The "Head")
The C4-nitrile is highly versatile:[1]
-
Hydrolysis: Conversion to carboxamide (
) or carboxylic acid ( ) using basic ( ) or acidic conditions.[1] -
Cyclization: Reaction with sodium azide (
) yields a Tetrazole , a bioisostere for carboxylic acids often used to improve metabolic stability [2].[1] -
Covalent Warhead: In specific contexts (e.g., Cathepsin K inhibitors), the nitrile itself acts as a reversible covalent trap, forming a thioimidate adduct with the active site cysteine of the enzyme [3].[1]
Visualization: Divergent Functionalization
Figure 2: Orthogonal reactivity map.[1] The scaffold allows independent modification of the binding "head" (nitrile) and solvent-exposed "tail" (piperazine).[1]
Applications in Medicinal Chemistry
Kinase Inhibition (JAK/CDK)
The pyrimidine ring is a classic ATP-mimetic scaffold.[1] The N1 and N3 atoms can accept hydrogen bonds from the hinge region of kinases.[1] The piperazine group at C2 often points towards the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.[1]
Covalent Cysteine Targeting (Cathepsin K)
Recent research highlights the utility of 4-cyanopyrimidines as reversible covalent inhibitors .[1] The nitrile carbon is electrophilic enough to react with the catalytic cysteine thiolate of enzymes like Cathepsin K (used in osteoporosis treatment).[1]
-
Mechanism:[1][2][3] The Cys-SH attacks the nitrile carbon to form a thioimidate.[1] Unlike acrylamides (irreversible), this reaction can be reversible, reducing off-target immunotoxicity [3].[1]
GPCR Ligands
Piperazinyl-pyrimidines are frequent motifs in Histamine H4 receptor antagonists and Dopamine D3 ligands.[1] The basic nitrogen of the piperazine often forms a crucial salt bridge with an Aspartate residue in the GPCR transmembrane domain.[1]
Handling, Stability, & Analytics
Safety & Handling
-
Hazard: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled.[1]
-
Skin Sensitization: Piperazine derivatives are known sensitizers; double-gloving is recommended.[1]
-
Storage: Store at 2–8°C under inert gas. The piperazine secondary amine can absorb
from the air to form carbamates over time.[1]
Analytical Validation
To validate the synthesis of this core, look for these markers:
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
References
-
National Center for Biotechnology Information.[1] (n.d.). 2-Piperazino-4-pyrimidinecarbonitrile (CID 36995510).[1] PubChem.[1][4] Retrieved January 29, 2026, from [Link][1]
-
Maddila, S., et al. (2024).[1] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI.[1] Retrieved from [Link][1]
-
Wang, J., et al. (2022).[1][5] Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Piperazino-4-pyrimidinecarbonitrile | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
